1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone
Description
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-17-6-9-19-20(14-17)30-22(23-19)25-12-10-24(11-13-25)21(26)15-31(27,28)18-7-4-16(2)5-8-18/h4-9,14H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKDVOVCNUCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Piperazine Introduction: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzothiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Biological Studies: The compound is used in studies related to its antibacterial and antifungal properties.
Chemical Biology: It serves as a probe in studying the mechanisms of various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthetic yields.
Structural Variations and Substituent Effects
- Core Heterocycles: The target compound contains a benzo[d]thiazol ring, similar to compounds 1f, 1g, and 11a–11o . Piperazine Linkage: Shared with compounds 11a–11o, which feature hydrazinyl-2-oxoethyl groups. The target’s tosylethanone side chain replaces the hydrazinyl-urea motifs, likely reducing hydrogen-bonding capacity .
Substituent Impact :
- Electron-Withdrawing Groups (EWGs) : The 6-ethoxy group on the benzo[d]thiazol ring contrasts with trifluoromethyl (e.g., 3d: 788.3 [M−2HCl+H]+) or chloro substituents in analogs, which increase metabolic stability but may reduce solubility .
- Tosyl Group : Compared to benzodioxine-based thiadiazoles (), the tosyl group in the target compound could enhance steric bulk and resistance to enzymatic degradation .
Physicochemical Properties
- Tosyl-containing derivatives (e.g., 4a–4c) exhibit melting points 200–241°C, lower than urea derivatives (1f: 198–200°C; 3d: 225–226°C), possibly due to reduced intermolecular hydrogen bonding .
Table: Key Data for Structural Analogs
Research Implications and Gaps
- Biological Activity : While highlights fungicidal activity for piperidine-thiazol derivatives, the target compound’s tosyl group may confer distinct pharmacological properties, warranting evaluation in antimicrobial or anticancer assays .
- Synthetic Optimization : The moderate yields of analogs (e.g., 4a: 58.4%) suggest room for improving the target’s synthesis, particularly in sulfonylation steps .
- Solubility and Stability : The tosyl group’s impact on lipophilicity and bioavailability requires further study, contrasting with hydrophilic urea derivatives .
Biological Activity
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a complex organic compound with potential therapeutic applications. Its structure includes a piperazine moiety, which is prevalent in many pharmaceuticals, and a benzothiazole derivative known for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 506.7 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate broad-spectrum antibacterial and antifungal activities. For instance, compounds derived from benzothiazole have been reported to inhibit the growth of various pathogens, with minimal inhibitory concentrations (MIC) often in the range of 50 μg/mL .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Antibacterial |
| Compound B | 30 | Antifungal |
| Compound C | 20 | Antiprotozoal |
Antiproliferative Activity
The antiproliferative effects of this compound have been explored in several cancer cell lines. For example, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The observed IC50 values for these compounds ranged from 0.004 μM to higher concentrations, indicating potent activity against tumor cells .
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| SK-Hep-1 | 0.004 | Benzothiazole A |
| MDA-MB-231 | 0.01 | Benzothiazole B |
| NUGC-3 | 0.02 | Benzothiazole C |
Neuroprotective Properties
Benzothiazole derivatives have also been investigated for their neuroprotective effects, particularly in models of ischemia/reperfusion injury. Some studies have shown that these compounds can attenuate neuronal damage and possess antioxidant properties by scavenging reactive oxygen species (ROS). This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole ring could enhance antimicrobial activity.
- Cancer Cell Inhibition : Another investigation focused on the antiproliferative effects of piperazine derivatives on various cancer cell lines. The findings revealed that specific substitutions on the piperazine ring significantly influenced the IC50 values, highlighting the importance of structural optimization in drug design.
- Neuroprotection in Animal Models : In vivo studies using rodent models showed that certain benzothiazole derivatives could improve outcomes following induced ischemic injury, suggesting mechanisms involving both antioxidant activity and modulation of inflammatory pathways.
Q & A
Q. What are the key synthetic pathways and purification methods for synthesizing 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Step 2 : Introduction of the ethoxy group at the 6-position using nucleophilic substitution with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Piperazine ring coupling via Buchwald-Hartwig amination or SN2 displacement, requiring palladium catalysts or polar aprotic solvents (e.g., DMF) .
- Step 4 : Tosylation of the ethanone moiety using tosyl chloride in anhydrous dichloromethane .
Purification : Recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating high-purity product (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiazole (δ 7.2–8.1 ppm for aromatic protons) and piperazine (δ 3.1–3.5 ppm for CH₂ groups) moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 485.18) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- IR Spectroscopy : Key peaks include C=O (1680–1700 cm⁻¹) and S=O (1150–1200 cm⁻¹) stretches .
Q. What functional groups influence its reactivity and biological activity?
- Ethoxybenzothiazole : Enhances lipophilicity and π-π stacking with biological targets .
- Piperazine : Facilitates hydrogen bonding and modulates solubility .
- Tosyl Group : Acts as a leaving group in nucleophilic substitution reactions and stabilizes intermediates .
- Electron-withdrawing substituents (e.g., tosyl) increase electrophilicity, impacting reactivity in cross-coupling reactions .
Q. How is preliminary biological screening conducted for this compound?
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ < 10 µM observed in related benzothiazoles) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Catalyst Optimization : Use Pd(OAc)₂/XPhos for piperazine coupling (reduces side reactions from unreacted intermediates) .
- Temperature Control : Lower reaction temperatures (0–5°C) during tosylation prevent sulfonic acid byproducts .
- Solvent Selection : Anhydrous DMF improves coupling efficiency (>80% yield) compared to THF .
Example : A 2025 study achieved 92% purity by employing microwave-assisted synthesis for benzothiazole formation .
Q. How do structural modifications (e.g., substituent variations) affect structure-activity relationships (SAR)?
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 6-Ethoxy (target) | Anticancer (HeLa IC₅₀ = 8.2 µM) | Improved selectivity over 6-methoxy analogs |
| Tosyl → Mesyl | Reduced cytotoxicity | Lower logP decreases membrane permeability |
| Piperazine → Piperidine | Enhanced antimicrobial activity | Increased basicity improves target binding |
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR : Resolves conformational exchange in piperazine rings (e.g., coalescence temperature studies) .
- 2D Techniques : HSQC and HMBC clarify ambiguous ¹³C signals (e.g., distinguishing benzothiazole C-2 from C-6) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .
Q. What computational strategies are effective for target identification and binding mode prediction?
- Molecular Docking (AutoDock Vina) : Simulates binding to kinase ATP pockets (e.g., CDK2, ∆G = −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Evaluates stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with Glu81 in COX-2) .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Stable for >12 months at −20°C in amber vials .
- Antioxidant Additives : 0.1% BHT prevents oxidation of the benzothiazole moiety .
- pH Buffering : Storage in PBS (pH 7.4) reduces hydrolysis of the tosyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
